molecular formula C26H23FN2O5S B2929311 ethyl 4-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate CAS No. 893280-14-3

ethyl 4-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate

Cat. No.: B2929311
CAS No.: 893280-14-3
M. Wt: 494.54
InChI Key: CCUZRFCFDQRJLT-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate is a complex organic compound that features a combination of indole, benzoate, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate typically involves multiple steps, starting with the preparation of the indole derivative. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester. The reaction conditions typically require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydride reagents.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogen sources like bromine or chlorine for halogenation.

Major Products

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Introduction of nitro or halogen groups on the fluorophenyl ring.

Scientific Research Applications

Ethyl 4-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving indole derivatives.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-fluorophenyl)-2-methylthiazole-5-carboxylate
  • 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid

Uniqueness

Ethyl 4-(2-{3-[(2-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamido)benzoate is unique due to its combination of indole, benzoate, and fluorophenyl groups, which confer distinct chemical and biological properties. The presence of the methanesulfonyl group further enhances its reactivity and potential for forming strong interactions with biological targets.

Properties

IUPAC Name

ethyl 4-[[2-[3-[(2-fluorophenyl)methylsulfonyl]indol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O5S/c1-2-34-26(31)18-11-13-20(14-12-18)28-25(30)16-29-15-24(21-8-4-6-10-23(21)29)35(32,33)17-19-7-3-5-9-22(19)27/h3-15H,2,16-17H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCUZRFCFDQRJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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